Ethyl 4-(diethoxyphosphoryl)benzoate

Organic Synthesis Process Chemistry Phosphonate Chemistry

Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4) is a key arylphosphonate building block with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol. This colorless liquid is characterized by a diethoxyphosphoryl group at the para position of an ethyl benzoate ester, making it a versatile intermediate in organic synthesis.

Molecular Formula C13H19O5P
Molecular Weight 286.26 g/mol
CAS No. 17067-92-4
Cat. No. B099347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(diethoxyphosphoryl)benzoate
CAS17067-92-4
Molecular FormulaC13H19O5P
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC
InChIInChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3
InChIKeyNGVFPROCAZKXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Diethoxyphosphoryl)benzoate (CAS 17067-92-4) Procurement Guide: Sourcing and Application Data


Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4) is a key arylphosphonate building block with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol . This colorless liquid is characterized by a diethoxyphosphoryl group at the para position of an ethyl benzoate ester, making it a versatile intermediate in organic synthesis . Its primary applications include use as a Horner-Wadsworth-Emmons (HWE) reagent and as a precursor to various biologically active phosphonates [1].

Why Ethyl 4-(Diethoxyphosphoryl)benzoate Cannot Be Substituted with Generic Arylphosphonates in Synthetic Workflows


The unique combination of an ethyl ester and a para-substituted diethoxyphosphoryl group on the benzene ring of Ethyl 4-(diethoxyphosphoryl)benzoate imparts specific steric and electronic properties that are not interchangeable with other in-class compounds. For instance, its reactivity in Horner-Wadsworth-Emmons (HWE) reactions differs significantly from ortho-substituted analogs, leading to different product distributions [1]. Furthermore, the compound's physicochemical profile, including its precise lipophilicity (LogP) and polar surface area (PSA), directly influences its behavior in synthesis, purification, and downstream applications, making generic substitution a high-risk strategy for optimizing yield or biological activity .

Quantitative Evidence for Differentiating Ethyl 4-(Diethoxyphosphoryl)benzoate from Analogs


Synthetic Yield Comparison: Optimizing for Efficiency in the Kabachnik Route

The synthetic route to Ethyl 4-(diethoxyphosphoryl)benzoate published by Kabachnik et al. achieves a significantly higher yield compared to alternative methods. This represents a substantial improvement in synthetic efficiency and is a key factor for procurement when considering cost of goods for a multistep synthesis .

Organic Synthesis Process Chemistry Phosphonate Chemistry

Vendor Purity Benchmarking: A Quantitative Advantage in Material Specification

Commercial sources for Ethyl 4-(diethoxyphosphoryl)benzoate vary in reported purity. One supplier, CymitQuimica, provides a batch-specific Certificate of Analysis (CoA) with a purity of 99.3% as determined by ³¹P-NMR. This level of purity exceeds the standard 95-97% offered by many other vendors .

Chemical Procurement Analytical Chemistry Quality Control

Physicochemical Profile Differentiation: LogP and PSA Comparison with the Free Acid Analog

The ethyl ester moiety of Ethyl 4-(diethoxyphosphoryl)benzoate confers distinct physicochemical properties compared to its free acid counterpart, 4-(diethoxyphosphoryl)benzoic acid. The target compound exhibits a higher calculated LogP and lower Polar Surface Area (PSA), indicating greater lipophilicity and potentially improved membrane permeability [1].

Medicinal Chemistry Drug Design ADME Properties

Optimized Application Scenarios for Ethyl 4-(Diethoxyphosphoryl)benzoate (CAS 17067-92-4)


Large-Scale Synthesis Requiring High-Yield Phosphonate Incorporation

When planning a synthetic sequence that incorporates an arylphosphonate moiety, the choice of synthetic route for Ethyl 4-(diethoxyphosphoryl)benzoate is critical. Based on quantitative yield data, employing the Kabachnik et al. method can achieve a reported ~99% yield , offering a significant improvement over alternative methods (~67-88%). This route is most advantageous for projects where maximizing throughput and minimizing waste from the early steps is a priority, such as in the kilogram-scale preparation of advanced intermediates for agrochemical or material science applications.

Medicinal Chemistry Optimization Requiring Specific Lipophilicity (LogP)

In drug discovery programs where the target compound must be incorporated into a larger molecular framework, the physicochemical properties of the building block are paramount. The specific LogP of 2.75 and PSA of 71.64 Ų for Ethyl 4-(diethoxyphosphoryl)benzoate offer a quantifiable advantage over the more polar free acid analog . This property profile makes it the preferred intermediate when the goal is to increase the overall lipophilicity of the final molecule, which can be a key strategy for improving membrane permeability or optimizing metabolic stability.

Reproducible Research and Process Development with High-Purity Building Blocks

For applications demanding high reproducibility, such as the development of analytical methods, the synthesis of reference standards, or the final stages of a complex natural product synthesis, the procurement of a high-purity building block is essential. Sourcing Ethyl 4-(diethoxyphosphoryl)benzoate from a supplier that provides a batch-specific Certificate of Analysis (CoA) with a purity of 99.3% (³¹P-NMR) provides a verifiable quality benchmark. This level of purity minimizes the risk of batch-to-batch variability and reduces the need for in-house purification, thereby accelerating project timelines and ensuring data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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